2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
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Description
2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 2-Chloro-4-Fluoro-N-((1-Methyl-3-(Pyrazin-2-Yl)-1H-Pyrazol-5-Yl)Methyl)Benzamide, due to its structure, may have applications similar to those of fluorinated pyrazoles and benzamide-based derivatives. Fluorinated pyrazoles are of interest as building blocks in medicinal chemistry due to their potential for further functionalization, offering pathways for the synthesis of compounds with diverse biological activities. For example, the synthesis of 3-amino-4-fluoropyrazoles involves monofluorination followed by condensation with different hydrazines, indicating the role of such compounds in developing new medicinal chemistry entities (Surmont et al., 2011).
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research. The synthesis involves a series of reactions starting from benzoyl isothiocyanate and leading to compounds with significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Biological Evaluation and Pharmacological Screening
The evaluation of novel compounds for biological activities is a crucial step in drug discovery. For instance, benzothiazole and pyrazole moieties have shown better pharmacological activity due to their structural features. A series of derivatives synthesized from these moieties have been screened for antimicrobial and antioxidant activities, demonstrating the potential for developing new therapeutic agents (Raparla et al., 2013).
Moreover, the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs and their evaluation for in vitro antidiabetic properties emphasize the importance of such compounds in addressing various health conditions (S. T. & Chaubey, 2022).
Molecular Docking and Anticonvulsant Activity
Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets. The anticonvulsant activity of certain compounds, such as the series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlights the potential of these derivatives in developing new treatments for neurological disorders. These compounds, designed as possible replacements for amino and ketone groups, have shown activity in behavioral animal tests without interacting with dopamine receptors, a characteristic of antipsychotic drugs (Wise et al., 1987).
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-23-11(7-14(22-23)15-9-19-4-5-20-15)8-21-16(24)12-3-2-10(18)6-13(12)17/h2-7,9H,8H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYZGGOLGMZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.